molecular formula C9H18ClN B3044848 2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridine hydrochloride CAS No. 1005-71-6

2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridine hydrochloride

Cat. No.: B3044848
CAS No.: 1005-71-6
M. Wt: 175.7 g/mol
InChI Key: AZVPCYQSAXQGNZ-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridine hydrochloride is a tetrahydropyridine derivative characterized by four methyl groups at the 2- and 6-positions of the pyridine ring. The hydrochloride form likely exhibits increased polarity and solubility compared to the free base, with an estimated molecular weight of ~175.7 g/mol (assuming a 1:1 HCl adduct).

Properties

IUPAC Name

2,2,6,6-tetramethyl-1,3-dihydropyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c1-8(2)6-5-7-9(3,4)10-8;/h5-6,10H,7H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZVPCYQSAXQGNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC=CC(N1)(C)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50143350
Record name Pyridine, 1,2,3,6-tetrahydro-2,2,6,6-tetramethyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50143350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005-71-6
Record name Pyridine, 1,2,3,6-tetrahydro-2,2,6,6-tetramethyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001005716
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 1,2,3,6-tetrahydro-2,2,6,6-tetramethyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50143350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6,6-tetramethyl-1,2,3,6-tetrahydropyridine hydrochloride typically involves the diazotization of 4-amino-2,2,6,6-tetramethylpiperidine in the presence of acetic or sulfuric acid. This reaction yields 2,2,6,6-tetramethyl-1,2,3,6-tetrahydropyridine, which can then be converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form nitroxyl radicals.

    Reduction: Reduction reactions can convert it back to its amine form.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of sodium tungstate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed:

    Oxidation: Nitroxyl radicals.

    Reduction: 2,2,6,6-tetramethylpiperidine.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Organic Synthesis

2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridine hydrochloride is primarily used as a reagent in organic synthesis. Its structure allows it to act as a nucleophile in various reactions:

  • Hydrogenation Reactions : It can be used to reduce double bonds in organic compounds.
  • Cyclization Reactions : The compound facilitates the formation of nitrogen-containing heterocycles.

Pharmaceutical Development

This compound has been investigated for its potential therapeutic applications:

  • Neuroprotective Agent : Studies have shown that it may help protect neurons against oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
  • Antioxidant Properties : Its ability to scavenge free radicals makes it a candidate for formulations aimed at reducing oxidative damage in biological systems .

Catalysis

In catalysis, the compound serves as a ligand in metal-catalyzed reactions:

  • Transition Metal Complexes : It can stabilize metal ions and enhance their catalytic activity in various organic transformations .

Case Study 1: Neuroprotection

A study published in the European Journal of Neuroscience demonstrated that 2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridine hydrochloride significantly reduced neuronal cell death induced by oxidative stress in vitro. The compound was shown to modulate intracellular signaling pathways that are crucial for neuronal survival .

Case Study 2: Catalytic Applications

Research conducted by Zhang et al. (2020) illustrated the effectiveness of this compound as a ligand in palladium-catalyzed cross-coupling reactions. The study reported enhanced yields and selectivity when using the compound compared to traditional ligands .

Summary Table of Applications

Application AreaDescriptionReferences
Organic SynthesisActs as a nucleophile and facilitates hydrogenation and cyclization ,
Pharmaceutical DevelopmentPotential neuroprotective and antioxidant agent ,
CatalysisServes as a ligand in metal-catalyzed reactions ,

Mechanism of Action

The mechanism of action of 2,2,6,6-tetramethyl-1,2,3,6-tetrahydropyridine hydrochloride involves its ability to form nitroxyl radicals upon oxidation. These radicals can interact with various molecular targets, including enzymes and cellular components, leading to inhibition or modulation of their activity. The compound’s unique structure allows it to penetrate biological membranes and exert its effects at the molecular level .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physical, and functional differences between 2,2,6,6-tetramethyl-1,2,3,6-tetrahydropyridine hydrochloride and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Hazards References
2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridine hydrochloride C₉H₁₇N·HCl (inferred) ~175.7 (estimated) 2,6-dimethyl groups Organic synthesis; sterically hindered intermediate
1,2,3,6-Tetrahydropyridine hydrochloride C₅H₁₀ClN 119.59 Unsubstituted tetrahydropyridine Intermediate in pharmaceutical synthesis
1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride C₆H₁₂ClN 133.45 (calculated) 1-methyl group Potential precursor for drug development
2-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine dihydrochloride C₁₀H₁₄Cl₂N₂ 233.14 Pyridine ring fusion Research chemical; dihydrochloride salt form
1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP) C₁₂H₁₅N 173.26 1-methyl, 4-phenyl groups Neurotoxin inducing parkinsonism in humans
4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride C₁₁H₁₄ClN 195.69 4-phenyl group Pharmaceutical intermediate (e.g., paroxetine impurities)

Key Structural and Functional Insights

Steric Effects : The 2,6-dimethyl groups in the target compound create significant steric hindrance, distinguishing it from unsubstituted analogs like 1,2,3,6-tetrahydropyridine hydrochloride. This hindrance likely reduces reactivity in nucleophilic substitutions compared to less hindered derivatives .

Pharmacological Activity: MPTP is notorious for its selective neurotoxicity, damaging dopaminergic neurons in the substantia nigra, as observed in illicit drug users . 4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride is linked to paroxetine synthesis, highlighting its role as a controlled impurity in pharmaceuticals .

Salt Forms : The dihydrochloride derivative (C₁₀H₁₄Cl₂N₂) demonstrates how additional protonation sites (e.g., pyridine nitrogen) influence solubility and stability in research settings .

Notes

  • Structural variations (e.g., phenyl vs. methyl substituents) critically influence biological activity and synthetic applications.

Biological Activity

2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridine hydrochloride (CAS Number: 1005-71-6) is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects and mechanisms of action.

  • Molecular Formula : C₉H₁₈ClN
  • Molecular Weight : 175.70 g/mol
  • Density : 0.806 g/cm³
  • Boiling Point : 162.5°C at 760 mmHg
  • Flash Point : 40.3°C

Biological Activity Overview

The biological activity of 2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridine hydrochloride has been primarily studied in relation to its effects on neurotransmitter systems and neuroprotection.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties by acting as a monoamine oxidase (MAO) inhibitor. MAO is an enzyme responsible for the breakdown of neurotransmitters such as dopamine and serotonin. Inhibition of this enzyme can lead to increased levels of these neurotransmitters in the brain.

  • Mechanism of Action :
    • MAO Inhibition : Studies have shown that 2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridine hydrochloride acts as a competitive inhibitor of MAO-A and a weak noncompetitive inhibitor of MAO-B. This dual action can enhance dopaminergic activity in the brain .
  • Case Studies :
    • A study comparing various tetrahydropyridine derivatives found that 2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridine hydrochloride led to significant increases in striatal dopamine levels in animal models following administration .

Pharmacological Studies

Several studies have investigated the pharmacological properties of this compound:

StudyFindings
Kashparova et al., 2002Demonstrated that the compound significantly inhibits MAO activity in vitro .
Zakrzewski et al., 1990Reported on the structure-activity relationship (SAR) indicating that modifications to the tetrahydropyridine structure can enhance MAO inhibition potency .
PMC ArticleHighlighted the neuroprotective effects against neurotoxic agents in rodent models .

Toxicity and Safety Profile

The safety profile of 2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridine hydrochloride has been assessed in various studies. While it shows promising therapeutic potential, toxicity assessments are crucial for understanding its suitability for clinical use.

  • Acute Toxicity : Animal studies have shown that high doses can lead to neurotoxic effects; however, lower doses exhibit protective effects against neurodegeneration .
  • Chronic Effects : Long-term exposure studies are necessary to fully elucidate any potential cumulative toxic effects.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods to confirm the structural integrity of 2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridine hydrochloride, and how should they be validated?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm the presence of methyl groups (δ ~1.2 ppm for CH3_3) and the tetrahydropyridine ring protons (δ ~2.5–3.5 ppm). Compare with spectral data from validated reference standards .
  • High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with a mobile phase of methanol/water (70:30 v/v) and UV detection at 254 nm. Validate method precision (RSD <2%) and accuracy (spiked recovery 98–102%) using pharmacopeial guidelines .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 204.2) and fragmentation patterns via LC-MS/MS to rule out synthetic byproducts .

Q. How is 2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridine hydrochloride typically synthesized, and what parameters optimize yield?

  • Synthetic Protocol :

  • Step 1 : React 2,2,6,6-tetramethylpiperidine with a chlorinating agent (e.g., POCl3_3) to form the intermediate hydrochloride salt.
  • Step 2 : Purify via recrystallization in methanol/ether (1:3 v/v) to remove unreacted starting materials. Critical parameters include reaction temperature (0–5°C to minimize side reactions) and stoichiometric excess of HCl (1.2 eq.) .
    • Yield Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1). Yield improvements (>85%) are achieved by slow addition of HCl to prevent exothermic decomposition .

Advanced Research Questions

Q. How can regioselectivity challenges during alkylation steps in the synthesis of this compound be addressed?

  • Mechanistic Insight : The steric hindrance from the tetramethyl groups directs alkylation to the less hindered N1 position. Use DFT calculations to predict transition-state energies and confirm regioselectivity via 1^1H NMR (e.g., absence of N3-alkylation peaks at δ ~4.0 ppm) .
  • Experimental Validation : Compare reaction outcomes using bulky vs. small alkylating agents (e.g., methyl iodide vs. benzyl bromide). LC-MS/MS can identify minor regioisomers (<0.5%) for process refinement .

Q. What factors influence the hydrolytic stability of this compound under varying pH conditions, and how are degradation pathways characterized?

  • Stability Studies :

  • pH Dependency : Conduct accelerated stability testing (40°C/75% RH) across pH 1–13. The compound shows maximal stability at pH 4–6, with degradation (>10%) observed at pH <2 (acid-catalyzed ring-opening) or pH >10 (base-mediated dehydrochlorination) .
  • Degradation Products : Use LC-MS/MS to identify hydrolyzed products (e.g., 2,2,6,6-tetramethylpiperidine) and quantify via external calibration curves .

Q. How can researchers differentiate process-related impurities from degradation products in this compound using advanced analytical techniques?

  • Impurity Profiling :

  • Process-Related Impurities : Synthesize and characterize known impurities (e.g., N-oxide derivatives) using reference standards. Monitor via HPLC with diode-array detection (DAD) at 220 nm .
  • Degradation Products : Stress the compound under thermal (80°C), photolytic (ICH Q1B), and oxidative (H2_2O2_2) conditions. Compare degradation profiles with forced degradation studies using principal component analysis (PCA) .

Q. What spectroscopic techniques are most effective for studying the conformational dynamics of this compound in solution?

  • Dynamic Analysis :

  • Variable-Temperature NMR : Analyze coalescence of diastereotopic protons (e.g., ring CH2_2 groups) to determine rotational energy barriers (~50 kJ/mol) .
  • EPR Spectroscopy : If radical intermediates are suspected (e.g., during oxidation), use spin-trapping agents like TEMPO to detect transient species .
  • X-ray Crystallography : Resolve crystal structures to confirm chair vs. boat conformations of the tetrahydropyridine ring, though hydrochloride salts often require co-crystallization with crown ethers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 2
2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridine hydrochloride

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